molecular formula C13H16O3 B14056726 1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid

1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid

Cat. No.: B14056726
M. Wt: 220.26 g/mol
InChI Key: NGOIFEGXJOEOQP-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid typically involves several steps:

    Synthetic Routes: The preparation often begins with the formation of the cyclobutane ring, followed by the introduction of the methoxyphenyl group and the carboxylic acid group. Common synthetic routes include cycloaddition reactions and Friedel-Crafts acylation.

    Reaction Conditions: These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

    Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and the specific conditions employed. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: These interactions can affect various biochemical pathways, influencing processes such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(3-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(4-Methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid and 1-(3-Hydroxyphenyl)-3-methylcyclobutane-1-carboxylic acid share structural similarities.

    Uniqueness: The presence of the methoxy group at the 3-position of the phenyl ring and the specific substitution pattern on the cyclobutane ring confer unique chemical and biological properties to this compound.

This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O3/c1-9-7-13(8-9,12(14)15)10-4-3-5-11(6-10)16-2/h3-6,9H,7-8H2,1-2H3,(H,14,15)

InChI Key

NGOIFEGXJOEOQP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C2=CC(=CC=C2)OC)C(=O)O

Origin of Product

United States

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